

# Chemical properties and stability of 5,6-Dihydro-5-(hydroxymethyl)uracil

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## Compound of Interest

Compound Name: 5,6-Dihydro-5-(hydroxymethyl)uracil

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An In-depth Technical Guide on the Chemical Properties and Stability of Uracil Derivatives: 5,6-Dihydrouracil and 5-Hydroxymethyluracil

## Introduction

This technical guide provides a detailed overview of the chemical properties and stability of two significant uracil derivatives: 5,6-dihydrouracil and 5-hydroxymethyluracil. It is important to note that while the request specified **5,6-Dihydro-5-(hydroxymethyl)uracil**, a comprehensive search of the scientific literature and chemical databases did not yield specific data for this particular compound. This suggests that it may be an unstable intermediate or a compound that has not been extensively synthesized or characterized. Therefore, this guide focuses on its constituent moieties, providing valuable information for researchers, scientists, and drug development professionals working with related pyrimidine analogs.

## Chemical Properties

The physicochemical properties of 5,6-dihydrouracil and 5-hydroxymethyluracil are summarized below. These properties are crucial for understanding their behavior in biological systems and for their application in drug design and development.

### 5,6-Dihydrouracil

5,6-Dihydrouracil is a pyrimidine derivative formed by the reduction of uracil. It is an intermediate in the catabolism of uracil.[1]

Table 1: Chemical Properties of 5,6-Dihydrouracil

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Average Mass	114.10272 Da	[2]
IUPAC Name	Dihydropyrimidine-2,4(1H,3H)-dione	[2]
Synonyms	Hydrouracil, 2,4-dioxotetrahydropyrimidine	[2]
Physical Description	Solid	
Storage Conditions	-20°C for 1 month, -80°C for 6 months (sealed, away from moisture)	[3]

## 5-Hydroxymethyluracil

5-Hydroxymethyluracil is a modified pyrimidine base, considered a primary alcohol derivative of uracil.[4] It can be formed from the oxidation of thymine and is also considered a potential epigenetic mark.[5][6]

Table 2: Chemical Properties of 5-Hydroxymethyluracil

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[7][8]
Molecular Weight	142.11 g/mol	[7][8]
Melting Point	>300 °C	[8]
Solubility in Water	44 mg/mL	[9]
IUPAC Name	5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione	[4]
Synonyms	α-Hydroxythymine	[9]
Appearance	White to cream or grey powder	[5]
pKa	Data not readily available	
XLogP3	-1.9	[7]

## Chemical Stability and Degradation

The stability of these uracil derivatives is a critical factor in their biological function and potential as therapeutic agents.

### 5,6-Dihydrouracil

5,6-Dihydrouracil is relatively stable but is an intermediate in the metabolic pathway of uracil, meaning it is readily converted to other molecules in biological systems.[1] Its stability in solution is dependent on pH and temperature, though specific quantitative data on its degradation kinetics are not extensively detailed in the available literature.

### 5-Hydroxymethyluracil

5-Hydroxymethyluracil is a stable product of thymine oxidation.[5] However, under acidic conditions, such as those used for DNA hydrolysis in analytical procedures, the hydroxymethyl group can undergo condensation reactions with various nucleophiles.[10] This reactivity can lead to underestimation of its quantity when using techniques like GC/MS without appropriate sample preparation protocols.[10]

## Experimental Protocols

Detailed experimental protocols are essential for the accurate study and application of these compounds.

## Synthesis of Dihydrouracil Analogs

A reported method for the synthesis of dihydrouracil analogs involves the cleavage of a carbon-sulfur bond in Biginelli hybrids using 3-chloroperbenzoic acid under mild conditions.[1] While a detailed, step-by-step protocol for a specific 5,6-dihydrouracil synthesis is not provided in the search results, the general approach highlights a modern synthetic route.[1]

## Quantification of 5-Hydroxymethyluracil in DNA by GC/MS

The quantification of 5-hydroxymethyluracil in DNA presents challenges due to its reactivity during acid hydrolysis.[10] A modified protocol to improve recovery involves:

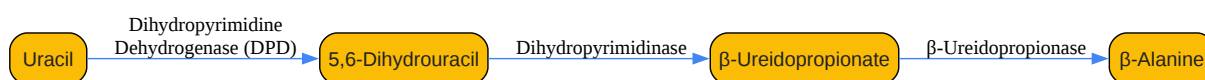
- DNA Hydrolysis: Use of specific acid conditions that minimize condensation reactions.
- Derivatization: Silylation of the sample to increase volatility for GC/MS analysis.
- Isotope Dilution: Use of an isotopically enriched internal standard to accurately quantify the analyte.[10]

## Biological Significance and Pathways

Both 5,6-dihydrouracil and 5-hydroxymethyluracil are involved in important biological processes.

## Uracil Catabolism

5,6-Dihydrouracil is a key intermediate in the reductive pathway of uracil degradation. This pathway is crucial for pyrimidine homeostasis.

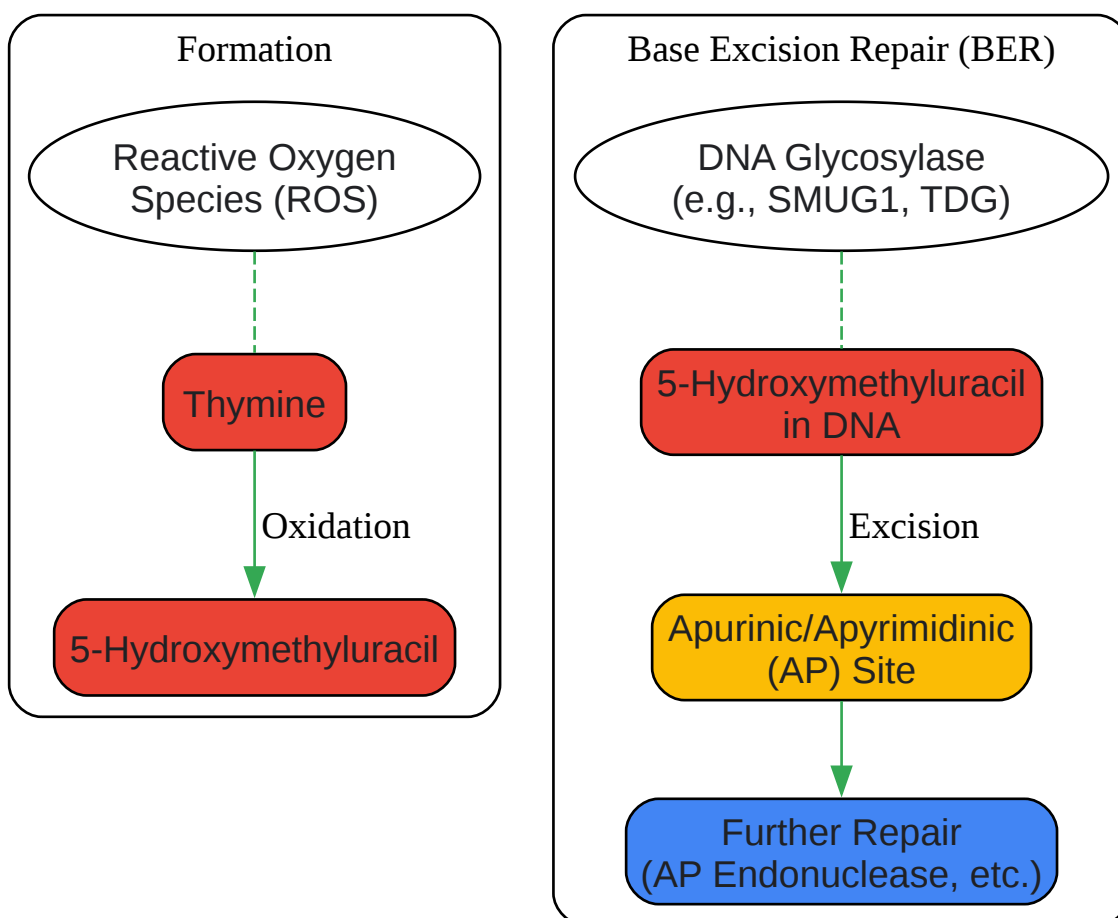


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Caption: Reductive pathway of uracil catabolism.

## Formation and Repair of 5-Hydroxymethyluracil in DNA

5-Hydroxymethyluracil can arise in DNA through the oxidation of thymine. Its presence can have implications for genetic stability and epigenetic regulation.[6][11][12]

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Caption: Formation of 5-hydroxymethyluracil and its removal via base excision repair.

## Conclusion

While direct experimental data on **5,6-Dihydro-5-(hydroxymethyl)uracil** is scarce, a thorough understanding of the chemical properties and stability of 5,6-dihydrouracil and 5-

hydroxymethyluracil provides a solid foundation for researchers in the field. The data and pathways presented herein are critical for the design of new therapeutic agents and for the elucidation of biological mechanisms involving pyrimidine metabolism and DNA repair. Further research into the potential synthesis and characterization of the target compound could reveal novel biological activities and chemical properties.

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